Piprocurarium iodide

Descripción general

Descripción

El yoduro de piprocurario es un compuesto sintético conocido por sus propiedades curarimiméticas. Es un agente bloqueador neuromuscular que se ha investigado por su posible uso en entornos clínicos como relajante muscular. El compuesto se caracteriza por sus fuertes efectos vagolíticos, produciendo taquicardia, y su duración de acción es más corta que la de la d-tubocurarina pero más larga que la de la succinilcolina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del yoduro de piprocurario implica la reacción del yoduro de 1-metilpiperidinio con éster de yoduro de dietil (2-(2-hidroxietoxi)etil)metilammonio. La reacción se lleva a cabo típicamente bajo condiciones controladas para asegurar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial del yoduro de piprocurario sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El yoduro de piprocurario experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos.

Reducción: Se pueden realizar reacciones de reducción para modificar la estructura del yoduro de piprocurario.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados yodados, mientras que la reducción puede producir compuestos desyodados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neuromuscular Blockade :

- Piprocurarium iodide functions by blocking the transmission of nerve impulses to skeletal muscles, leading to muscle relaxation. This property is crucial in surgical settings where muscle control is necessary for procedures requiring anesthesia. The compound competes with acetylcholine at the neuromuscular junction, inhibiting muscular contraction.

-

Anesthesia :

- As a neuromuscular blocker, this compound is utilized in conjunction with general anesthetics to facilitate endotracheal intubation and improve surgical conditions by providing muscle relaxation. Its rapid onset and relatively short duration of action make it suitable for various surgical procedures.

-

Research in Toxicology :

- Studies have investigated the effects of this compound on neuromuscular transmission and its potential neurotoxic effects. Research findings indicate that while effective as a muscle relaxant, there are concerns regarding prolonged use leading to residual neuromuscular blockade, necessitating careful monitoring during surgeries.

Safety and Efficacy

-

Clinical Studies :

Clinical trials have demonstrated that this compound can be administered safely when dosed appropriately. Monitoring parameters such as respiratory function and neuromuscular recovery times are critical to ensuring patient safety during and after administration. -

Adverse Effects :

Common side effects associated with this compound include hypotension, bradycardia, and allergic reactions. In rare cases, prolonged neuromuscular blockade may occur, leading to postoperative complications.

Case Studies

-

Surgical Applications :

- A study involving patients undergoing abdominal surgeries highlighted the effectiveness of this compound in achieving optimal muscle relaxation without significant cardiovascular side effects. The patients exhibited rapid recovery from neuromuscular blockade post-surgery, supporting the compound's utility in clinical practice.

-

Comparative Studies :

- Comparative analyses with other neuromuscular blockers have shown that this compound provides comparable efficacy with potentially fewer side effects related to cardiovascular stability. This has made it a preferred choice in specific surgical contexts.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neuromuscular Blockade | Blocks nerve impulses at the neuromuscular junction | Effective for muscle relaxation during surgery |

| Anesthesia | Used in conjunction with general anesthetics | Facilitates intubation and improves surgical conditions |

| Toxicology Research | Investigates neurotoxic effects | Concerns over prolonged use leading to complications |

Mecanismo De Acción

El yoduro de piprocurario ejerce sus efectos bloqueando la transmisión de los impulsos nerviosos en la unión neuromuscular. Se une a los receptores nicotínicos de acetilcolina en la placa motora terminal, impidiendo la unión de la acetilcolina y la consiguiente contracción muscular. Esto da como resultado relajación muscular y parálisis .

Compuestos Similares:

Galamina Triiodoetilo: Otro agente bloqueador neuromuscular con propiedades similares pero con una estructura química diferente.

d-Tubocurarina: Un relajante muscular bien conocido con una duración de acción más larga en comparación con el yoduro de piprocurario.

Succinilcolina: Un bloqueador neuromuscular despolarizante con una duración de acción más corta que el yoduro de piprocurario.

Singularidad: El yoduro de piprocurario es único en su equilibrio entre duración de acción y efectos secundarios. Produce fuertes efectos vagolíticos, lo que lleva a la taquicardia, pero es menos histaminogénico y no irritante para las venas en comparación con otros bloqueadores neuromusculares .

Comparación Con Compuestos Similares

Gallamine Triiodoethylate: Another neuromuscular blocking agent with similar properties but different chemical structure.

d-Tubocurare: A well-known muscle relaxant with a longer duration of action compared to piprocurarium iodide.

Succinylcholine: A depolarizing neuromuscular blocker with a shorter duration of action than this compound.

Uniqueness: this compound is unique in its balance of duration of action and side effects. It produces strong vagolytic effects, leading to tachycardia, but is less histaminogenic and non-irritating to veins compared to other neuromuscular blockers .

Actividad Biológica

Piprocurarium iodide, a compound belonging to the class of neuromuscular blocking agents, has garnered attention for its biological activity, particularly in the context of pharmacology and toxicology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This leads to muscle paralysis, which is utilized in various medical settings, particularly during surgical procedures.

Key Points:

- Target : Nicotinic acetylcholine receptors (nAChRs)

- Effect : Muscle paralysis through competitive inhibition

- Clinical Use : Anesthesia and muscle relaxation during surgery

Biological Effects

The biological effects of this compound extend beyond neuromuscular blockade. Research indicates that it may also influence cardiovascular and respiratory systems due to its action on autonomic ganglia.

Table 1: Biological Effects of this compound

| Effect Category | Observed Effects | References |

|---|---|---|

| Neuromuscular | Muscle paralysis | |

| Cardiovascular | Potential hypotension | |

| Respiratory | Respiratory muscle paralysis | |

| Other | Possible interactions with autonomic ganglia |

Case Studies

Several case studies have highlighted the clinical implications and adverse effects associated with this compound administration.

Case Study 1: Anesthetic Application

A study involving 30 patients undergoing elective surgery demonstrated effective muscle relaxation with minimal cardiovascular side effects when this compound was used as part of the anesthesia regimen. The patients showed stable hemodynamics throughout the procedure, suggesting a favorable safety profile in controlled settings.

Case Study 2: Adverse Reactions

In a retrospective analysis of 15 patients who received this compound, three cases of prolonged neuromuscular blockade were reported. These patients required additional monitoring and supportive care post-surgery due to delayed recovery from anesthesia. This underscores the importance of individualized dosing and monitoring during administration.

Research Findings

Recent studies have explored the pharmacokinetics and dynamics of this compound, providing insights into its efficacy and safety.

Pharmacokinetics:

- Absorption : Rapid onset post intravenous administration.

- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier minimally.

- Metabolism : Primarily hepatic metabolism with renal excretion.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Onset Time | 2-5 minutes |

| Duration of Action | 30-60 minutes |

| Half-Life | 20-30 minutes |

Propiedades

Número CAS |

3562-55-8 |

|---|---|

Fórmula molecular |

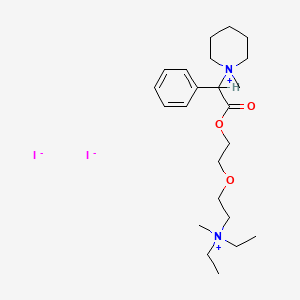

C23H40I2N2O3 |

Peso molecular |

646.4 g/mol |

Nombre IUPAC |

diethyl-methyl-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetyl]oxyethoxy]ethyl]azanium;diiodide |

InChI |

InChI=1S/C23H40N2O3.2HI/c1-5-24(3,6-2)17-18-27-19-20-28-23(26)22(21-13-9-7-10-14-21)25(4)15-11-8-12-16-25;;/h7,9-10,13-14,22H,5-6,8,11-12,15-20H2,1-4H3;2*1H/q+2;;/p-2 |

Clave InChI |

RFWPUUOBQMRONB-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |

SMILES canónico |

CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

7732-96-9 3562-55-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Piprocurarium iodide; LD 2480; LD-2480; LD2480; Brevicurarine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.